2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-17-7-9-18(10-8-17)29(25,26)23-20-22-16(14-28-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJHSIOYWZHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazoles, the core structure of the compound, are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets of this compound could be related to these biological activities.
Mode of Action
For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects.
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
These could include the inhibition of certain proteins or enzymes, the modulation of cellular signaling pathways, and the induction of cell death in certain cell types.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues.
Biological Activity
The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₂O₃S
- Molecular Weight: 306.37 g/mol
- CAS Registry Number: Not specifically listed but related compounds can be referenced.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the target compound. The biological activity is often evaluated through Minimum Inhibitory Concentration (MIC) tests against various pathogens.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1.6 | Moderate |
| Escherichia coli | 0.5 | High |
| Candida albicans | 0.8 | Moderate |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency against E. coli compared to S. aureus .
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The sulfonamide moiety in the compound is known to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, leading to impaired nucleic acid synthesis .
Case Studies
-
In Vitro Studies
A study published in 2023 reported that thiazole derivatives, including similar compounds, demonstrated potent antifungal activity against several strains of fungi, with MIC values ranging from 0.05 to 1.6 µg/mL . -
In Vivo Evaluation
Animal model studies indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups, suggesting effective systemic absorption and bioactivity .
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing vs.
- Bioavailability: The phenethyl group in the target compound and may enhance lipophilicity compared to the phenoxy group in , affecting membrane permeability .
Pharmacological Considerations
- Antimicrobial Activity : Sulfonamide-thiazole hybrids in (e.g., compounds 5–10) show moderate to high antimicrobial activity, with melting points correlating with purity (269–315°C) .
- Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to halogenated analogues, as seen in .
Spectral and Analytical Data
- IR Spectroscopy : Sulfonamide-thiazole derivatives exhibit C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3414 cm⁻¹, consistent with tautomeric forms .
- NMR : Aromatic protons in similar compounds resonate at δ 7.2–8.1 ppm, while methyl groups in acetamide moieties appear at δ 2.1–2.5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
